![molecular formula C7H5Cl2FO2S B13649554 4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride](/img/no-structure.png)
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-chloro-3-fluoro-2-methylbenzenesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation Products: The major product of oxidation is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Similar but with different positions of the chloro and fluoro substituents.
Uniqueness
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds with specific structural requirements .
Eigenschaften
Molekularformel |
C7H5Cl2FO2S |
---|---|
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |
InChI-Schlüssel |
BOKFKKLLKMMWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.